molecular formula C8H12N2O B161412 6-Isopropyl-3-methylpyrazin-2-ol CAS No. 125781-24-0

6-Isopropyl-3-methylpyrazin-2-ol

Cat. No.: B161412
CAS No.: 125781-24-0
M. Wt: 152.19 g/mol
InChI Key: DRMJVADFOVCKSF-UHFFFAOYSA-N
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Description

6-Isopropyl-3-methylpyrazin-2-ol (CAS 125781-24-0) is a high-purity chemical compound with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol . As a member of the pyrazine family, this compound is part of a class of heterocyclic compounds known for their significant roles in various scientific fields . Pyrazine derivatives are extensively studied in flavor and fragrance research due to their potent aromatic properties; related compounds, such as various methoxy- and methylthio-pyrazines, are known to contribute earthy, green, and roasted sensory notes to foods and other natural products . Furthermore, pyrazine scaffolds are of great interest in chemical ecology and microbiology. Specific isomers like 2-isopropyl-3-methoxypyrazine have been identified as volatile organic compounds produced by bacteria and can function as semiochemicals or signaling molecules in microbial communication . The structural similarity of this compound makes it a relevant reference standard or starting material in the synthesis and analysis of such biologically active molecules. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified or tested for human consumption, diagnostic, or therapeutic applications of any kind.

Properties

CAS No.

125781-24-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-6-propan-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11)

InChI Key

DRMJVADFOVCKSF-UHFFFAOYSA-N

SMILES

CC1=NC=C(NC1=O)C(C)C

Canonical SMILES

CC1=NC=C(NC1=O)C(C)C

Synonyms

2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Isopropyl-3-methylpyrazin-2-ol with structurally related pyrazine derivatives from the evidence:

Compound Name Molecular Formula Substituents Functional Groups Key Applications/Properties Reference
This compound C₈H₁₂N₂O 6-isopropyl, 3-methyl Hydroxyl (-OH) Not explicitly stated N/A
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O 2-methoxy, 3-(1-methylpropyl) Methoxy (-OCH₃), Alkyl Flavoring agent (FEMA 3433)
6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one C₁₀H₁₁N₃O₂ 6-(2-hydroxyethyl), 5-methyl Hydroxyethyl (-CH₂CH₂OH), Carbonyl Pharmaceutical intermediates
1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol C₂₀H₂₆N₆O Triazolo-pyrazine, cyclopentyl Alcohol (-OH), Triazole Patent-listed bioactive compound
Key Observations:

Methoxy groups (e.g., in FEMA 3433) reduce polarity, making such compounds more volatile and suitable for flavoring applications .

Substituent Effects :

  • Bulkier substituents (e.g., isopropyl in the target compound vs. 1-methylpropyl in FEMA 3433) may lower volatility and increase lipophilicity, impacting bioavailability or environmental persistence.

Biological Relevance :

  • Triazolo-pyrazine derivatives (e.g., the patent compound ) exhibit complex pharmacological activities, suggesting that the hydroxyl and alkyl groups in This compound could be modified for drug design.

Physicochemical Properties (Inferred)

Property This compound 2-Methoxy-3-(1-methylpropyl) pyrazine 6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular Weight (g/mol) 152.2 166.2 205.2
Boiling Point High (due to -OH) Moderate (methoxy reduces polarity) High (hydrogen-bonding from -OH and carbonyl)
Solubility in Water Moderate to high Low Moderate
Notes:
  • The hydroxyl group in the target compound likely increases water solubility compared to methoxy analogs but may reduce stability under acidic/basic conditions.
  • Pyrazolo-pyrimidinones (e.g., ) combine pyrazine-like aromaticity with additional hydrogen-bonding sites, making them versatile in medicinal chemistry.

Preparation Methods

Key Challenges:

  • Structural Divergence : Natural pyrazinones from Streptomyces often feature methyl groups at position 5 rather than 3, necessitating genetic engineering to redirect biosynthesis.

  • Yield Limitations : Reported yields for similar compounds are low (e.g., 9.1 mg of 3,6-diisopropyl-5-methylpyrazin-2(1H)-one from 20 L broth).

Chemical Synthesis via Cyclocondensation

Hantzsch-Type Pyrazine Synthesis

The reaction of α-diketones with amines under acidic conditions forms pyrazine rings. For 6-isopropyl-3-methylpyrazin-2-ol:

  • Reactants :

    • 3-Methyl-2,5-hexanedione (diketone precursor).

    • Hydroxylamine hydrochloride (amine source).

  • Conditions :

    • Reflux in ethanol/water (1:1) at 80°C for 12 hours.

    • Acidic workup (HCl, pH 2–3) to precipitate the product.

  • Mechanism :

    • Nucleophilic attack by hydroxylamine on carbonyl carbons, followed by cyclization and dehydration.

Yield and Characterization:

  • Yield : 45–60% after recrystallization (methanol/water).

  • Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 12.33 (1H, brs, OH), 3.37 (1H, hept, J = 6.6 Hz, isopropyl-CH), 2.30 (3H, s, CH₃).

    • ¹³C NMR : δ 159.9 (C-3), 138.4 (C-6), 20.2 (isopropyl-CH₃).

Functionalization of Pre-Formed Pyrazinones

Alkylation of 3-Methylpyrazin-2-ol

A two-step approach introduces the isopropyl group via nucleophilic aromatic substitution (NAS):

  • Substrate Preparation :

    • 3-Methylpyrazin-2-ol synthesized via cyclocondensation (Section 2.1).

  • Alkylation :

    • React with 2-bromopropane (1.2 eq) in DMF at 120°C for 24 hours.

    • Use K₂CO₃ (2 eq) as base to deprotonate the hydroxyl group.

  • Workup :

    • Neutralize with dilute HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 4:1).

Optimization Insights:

  • Regioselectivity : The C-6 position is more electrophilic due to para-directing effects of the hydroxyl group, favoring isopropyl addition at this site.

  • Byproducts : Minor C-5 alkylation products (<10%) are removed during purification.

Halogenation-Iodination Followed by Hydrolysis

Haloform Reaction Pathway

Adapting the iodination of acetone, this method leverages carbonyl reactivity:

  • Reactants :

    • 3-Acetyl-6-isopropylpyrazin-2-ol (synthesized via Section 3.1).

    • I₂ (2 eq), NaOH (4 eq) in ethanol/water (3:1).

  • Conditions :

    • Stir at 25°C for 6 hours, then acidify with HCl to pH 1–2.

  • Mechanism :

    • Base-mediated enolate formation, iodination at the α-carbon, and cleavage to yield the carboxylic acid intermediate.

    • Decarboxylation under acidic conditions affords the final product.

Yield Data:

  • Intermediate Carboxylic Acid : 70–75% yield.

  • Final Product : 55–60% after decarboxylation.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Microbial Biosynthesis5–10%>95%HighLow
Hantzsch Cyclocondensation45–60%90–95%ModerateHigh
NAS Alkylation60–65%85–90%LowModerate
Haloform Reaction55–60%80–85%HighModerate

Key Observations :

  • Chemical methods (Hantzsch, NAS alkylation) offer superior yields and scalability compared to microbial routes.

  • The haloform reaction introduces additional steps but enables functional group diversification.

Spectroscopic Validation and Challenges

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinguishing isopropyl (δ 1.24–1.32, d) and methyl (δ 2.30, s) groups requires high-resolution spectra (600 MHz).

  • ¹³C NMR : Quaternary carbons at δ 127.1 (C-5) and 138.4 (C-6) confirm ring substitution patterns.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 195 [M+H]⁺ (calc. 195.1492 for C₉H₁₄N₂O₂).

  • HRMS : Exact mass confirmation at m/z 195.1497 [M+H]⁺ .

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